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  • Product: 4-Chloro-2-methylbut-2-enoic acid
  • CAS: 56905-13-6

Core Science & Biosynthesis

Foundational

"4-Chloro-2-methylbut-2-enoic acid" molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals Introduction (2E)-4-Chloro-2-methylbut-2-enoic acid is a halogenated unsaturated carboxylic acid with significant potential in various scientific and indust...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-4-Chloro-2-methylbut-2-enoic acid is a halogenated unsaturated carboxylic acid with significant potential in various scientific and industrial domains. Its unique molecular architecture, featuring a reactive allylic chloride and a versatile carboxylic acid moiety, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its molecular structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and predicted spectroscopic data to support research and development activities.

Part 1: Molecular Structure and IUPAC Nomenclature

The fundamental identity of a chemical compound lies in its structure and internationally recognized name. This section deciphers the molecular blueprint of (2E)-4-Chloro-2-methylbut-2-enoic acid.

IUPAC Name and Stereochemistry

The formal IUPAC name for this compound is (2E)-4-chloro-2-methylbut-2-enoic acid .[1] The "(2E)" designation is crucial as it defines the stereochemistry around the carbon-carbon double bond. In this configuration, the highest priority groups on each carbon of the double bond (the carboxylic acid group on C2 and the chloromethyl group on C3) are on opposite sides.

Molecular Formula and Structure

The molecular formula for this compound is C₅H₇ClO₂.[1] The structure consists of a four-carbon butenoic acid backbone. A methyl group is attached to the second carbon (C2), and a chlorine atom is bonded to the fourth carbon (C4). The double bond is located between C2 and C3.

Key Structural Features:

  • Carboxylic Acid: The -COOH group at C1 imparts acidic properties and serves as a key site for chemical modifications like esterification.

  • α,β-Unsaturated System: The conjugation of the double bond with the carbonyl group influences the molecule's electronic properties and reactivity.

  • Allylic Chloride: The C-Cl bond at C4 is an allylic position, making the chlorine atom a good leaving group and susceptible to nucleophilic substitution reactions.

Part 2: Physicochemical and Biological Properties

Understanding the physical and biological characteristics of a compound is paramount for its application and safe handling.

Physicochemical Data

The known properties of (2E)-4-Chloro-2-methylbut-2-enoic acid are summarized in the table below.

PropertyValueSource
CAS Number 56905-13-6[1]
Molecular Weight 134.56 g/mol [1]
Boiling Point Approx. 180 °C[1]
Density 1.12 g/cm³[1]
InChI InChI=1S/C5H7ClO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+[1]
InChI Key ZDSZDMJETWINGZ-DUXPYHPUSA-N[1]
SMILES C/C(=C\CCl)/C(=O)O[1]
Biological Activity and Applications

(2E)-4-Chloro-2-methylbut-2-enoic acid has demonstrated notable biological activities, primarily stemming from its reactive chlorinated structure.

  • Herbicidal Potential: It has been investigated as a potential herbicide due to its ability to inhibit crucial metabolic pathways in plants, specifically targeting enzymes involved in amino acid biosynthesis.[1]

  • Antimicrobial Properties: The compound has shown activity against certain strains of bacteria, suggesting its potential for development in agricultural or other antimicrobial applications.[1]

  • Synthetic Intermediate: Its bifunctional nature makes it a valuable building block in organic synthesis for producing a range of pharmaceutical and agrochemical products.[1]

Safety and Handling

Toxicological assessments indicate that (2E)-4-Chloro-2-methylbut-2-enoic acid can cause skin irritation and serious eye damage upon contact.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Part 3: Synthesis Protocol

Rationale for Synthetic Strategy

The direct allylic chlorination of (2E)-2-methylbut-2-enoic acid can be challenging due to potential side reactions involving the carboxylic acid group. A more controlled approach is to first protect the carboxylic acid as an ester. The ethyl ester is a suitable choice due to its relative stability and ease of subsequent removal. N-Chlorosuccinimide (NCS) is a common and effective reagent for the allylic chlorination of alkenes. The reaction is typically initiated by a radical initiator like benzoyl peroxide. Following the chlorination, the ester can be hydrolyzed under basic conditions to yield the desired carboxylic acid.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Allylic Chlorination cluster_1 Step 2: Ester Hydrolysis Start Ethyl (2E)-2-methylbut-2-enoate Reagents1 N-Chlorosuccinimide (NCS) Benzoyl Peroxide (initiator) Carbon Tetrachloride (solvent) Start->Reagents1 Add Reaction1 Reflux (approx. 77°C) Reagents1->Reaction1 Heat Workup1 Cool, Filter Succinimide, Wash with NaHCO3 (aq), Dry over MgSO4, Evaporate Solvent Reaction1->Workup1 Process Intermediate Ethyl (2E)-4-chloro-2-methylbut-2-enoate Workup1->Intermediate Isolate Reagents2 Sodium Hydroxide (aq) Ethanol (co-solvent) Intermediate->Reagents2 Dissolve & Add Reaction2 Reflux Reagents2->Reaction2 Heat Workup2 Cool, Acidify with HCl (aq), Extract with Ethyl Acetate, Dry over MgSO4, Evaporate Solvent Reaction2->Workup2 Process FinalProduct (2E)-4-Chloro-2-methylbut-2-enoic acid Workup2->FinalProduct Isolate

Caption: Synthetic workflow for (2E)-4-Chloro-2-methylbut-2-enoic acid.

Detailed Step-by-Step Methodology

Step 1: Synthesis of Ethyl (2E)-4-chloro-2-methylbut-2-enoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (2E)-2-methylbut-2-enoate (1 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2E)-4-chloro-2-methylbut-2-enoate. The product can be purified further by column chromatography if necessary.

Step 2: Hydrolysis to (2E)-4-Chloro-2-methylbut-2-enoic acid

  • Reaction Setup: Dissolve the crude ethyl (2E)-4-chloro-2-methylbut-2-enoate from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Acidify the solution carefully with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the carboxylic acid.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Final Product: Filter and remove the solvent under reduced pressure to obtain (2E)-4-Chloro-2-methylbut-2-enoic acid. The product can be recrystallized for higher purity.

Part 4: Spectroscopic Data (Predicted)

As experimental spectroscopic data for (2E)-4-Chloro-2-methylbut-2-enoic acid is not widely available, this section provides predicted data based on the known structure and typical values for the functional groups present. This information is crucial for the characterization and identification of the synthesized compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Singlet (broad)1H
=CH-6.0 - 6.5Triplet1H
-CH₂Cl4.0 - 4.5Doublet2H
-CH₃1.8 - 2.2Singlet3H
  • Rationale: The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.[2][3] The vinylic proton (=CH-) is deshielded by the double bond and the adjacent electron-withdrawing carbonyl group, and it is expected to be a triplet due to coupling with the adjacent -CH₂Cl group. The protons of the chloromethyl group (-CH₂Cl) are deshielded by the electronegative chlorine atom and are expected to be a doublet due to coupling with the vinylic proton.[4] The methyl protons (-CH₃) on the double bond are in the allylic position and appear as a singlet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
-COOH165 - 175
C =CH-125 - 135
=C H-135 - 145
-C H₂Cl40 - 50
-C H₃15 - 25
  • Rationale: The carbonyl carbon of the carboxylic acid is the most deshielded.[1][5] The sp² hybridized carbons of the double bond appear in the typical alkene region, with the carbon attached to the electron-withdrawing carboxylic acid group being slightly more upfield. The carbon of the chloromethyl group is in the typical range for an alkyl halide. The methyl carbon is the most shielded and appears furthest upfield.

Predicted IR Spectrum

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H (sp³)2850 - 3000Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Alkene)1620 - 1680Medium
C-O1210 - 1320Strong
C-Cl600 - 800Medium-Strong
  • Rationale: A very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[1][6] The C=O stretch for an α,β-unsaturated carboxylic acid is at a slightly lower wavenumber than for a saturated one due to conjugation.[1] The C=C stretch will also be present. The C-O stretch of the carboxylic acid and the C-Cl stretch will appear in the fingerprint region.[6][7]

Part 5: Conclusion

(2E)-4-Chloro-2-methylbut-2-enoic acid is a compound of significant interest due to its versatile chemical nature and potential applications in herbicidal and antimicrobial development, as well as a key intermediate in organic synthesis. This guide has provided a detailed overview of its molecular structure, nomenclature, properties, a plausible and detailed synthesis protocol, and predicted spectroscopic data. This information serves as a valuable resource for researchers and scientists working with this compound, enabling a deeper understanding of its chemistry and facilitating its use in further research and development endeavors.

References

  • Chemguide. Hydrolysis of esters. Retrieved from [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Wisconsin-Madison. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2022, June 10). What are the 13C NMR Peaks for two chemicals? Retrieved from [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Exploratory

Bifunctional Electrophiles in Agrochemical and Antimicrobial Development: A Technical Guide to (2E)-4-Chloro-2-methylbut-2-enoic Acid

Executive Summary & Structural Rationale In the landscape of early-stage drug discovery and agrochemical development, bifunctional small molecules serve as critical building blocks and potent biological modulators. (2E)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of early-stage drug discovery and agrochemical development, bifunctional small molecules serve as critical building blocks and potent biological modulators. (2E)-4-Chloro-2-methylbut-2-enoic acid (CAS: 56905-13-6) is a prime example of such a molecule. Characterized by an α,β -unsaturated carboxylic acid conjugated with an allylic chloride moiety, this compound is a highly reactive electrophile.

As a Senior Application Scientist, I approach molecules with this specific pharmacophore not just as synthetic intermediates, but as targeted covalent inhibitors. The dual functionality allows the molecule to anchor itself within an enzyme's active site via the carboxylic acid, while the allylic chloride acts as a "warhead," forming irreversible covalent bonds with nucleophilic amino acid residues.

Mechanistic Biology: Targeted Enzyme Inhibition

The biological activity of (2E)-4-chloro-2-methylbut-2-enoic acid is fundamentally driven by its electrophilic reactivity. The allylic chloride is highly susceptible to nucleophilic substitution ( SN​2 or SN​2′ ), particularly by the sulfhydryl groups of cysteine or the primary amines of lysine within enzyme active sites. Additionally, the α,β -unsaturated system can function as a Michael acceptor, providing a secondary mechanism for covalent modification.

  • Herbicidal Activity: This compound has been extensively studied for its potential as an herbicide. Its primary mechanism involves the targeted inhibition of specific metabolic pathways in plants, specifically enzymes related to amino acid biosynthesis [1]. By covalently modifying these enzymes, the compound halts the production of essential amino acids, leading to rapid cellular starvation, growth arrest, and ultimately, plant death.

  • Antimicrobial Efficacy: Beyond plant systems, interaction studies indicate that this compound exhibits notable antimicrobial properties against specific bacterial pathogens [1]. The mechanism is analogous: irreversible covalent modification of essential bacterial enzymes disrupts cellular homeostasis, making it a valuable dual-action candidate.

G Substrate Precursor Metabolites Enzyme Target Enzyme (Amino Acid Biosynthesis) Substrate->Enzyme Product Essential Amino Acids Enzyme->Product Normal Pathway Death Growth Arrest / Plant Death Enzyme->Death Inhibited State Inhibitor (2E)-4-Chloro-2-methylbut-2-enoic acid Inhibitor->Enzyme Covalent Inhibition (Allylic Alkylation) Growth Plant Growth & Proliferation Product->Growth

Pathway of plant amino acid biosynthesis inhibition by the chlorinated alkene.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of electrophilic compounds, standard equilibrium assays are insufficient. Because covalent inhibition is time-dependent, the assay must be designed to capture both the binding affinity ( KI​ ) and the rate of inactivation ( kinact​ ). The following protocols are engineered as self-validating systems to ensure data trustworthiness.

Protocol A: Time-Dependent Enzyme Inhibition Assay

Causality & Logic: We utilize a pre-incubation methodology. By varying the incubation time of the enzyme with the inhibitor before adding the substrate, we can differentiate between reversible binding and irreversible covalent modification. A Dithiothreitol (DTT) counter-screen is included as a critical self-validating step; if the addition of DTT abolishes the compound's inhibitory activity, it confirms that the mechanism is driven by covalent, thiol-mediated reactivity rather than non-covalent active site binding.

  • Reagent Preparation: Prepare a 10 mM stock of (2E)-4-chloro-2-methylbut-2-enoic acid in anhydrous DMSO. Prepare the recombinant target enzyme in a physiological buffer (pH 7.4) strictly lacking nucleophilic additives (e.g., omit β -mercaptoethanol).

  • Pre-incubation: Incubate the enzyme (10 nM final concentration) with varying concentrations of the inhibitor (0.1 μ M to 100 μ M) for 0, 15, 30, and 60 minutes at 25°C in a 96-well microplate.

  • Substrate Addition: Initiate the enzymatic reaction by adding the specific substrate at a concentration equal to 10×Km​ .

  • Quenching & Readout: Quench the reaction using 1% formic acid after exactly 10 minutes. Quantify product formation via LC-MS/MS or standard spectrophotometry.

  • System Validation (Counter-Screen): Run a parallel assay plate where 1 mM DTT is pre-added to the buffer. A significant rightward shift in the IC50​ curve validates the electrophilic covalent mechanism.

Workflow Prep 1. Reagent Preparation Incubate 2. Enzyme-Inhibitor Pre-incubation Prep->Incubate Substrate 3. Substrate Addition Incubate->Substrate Quench 4. Reaction Quenching Substrate->Quench Read 5. Spectrophotometric Quantification Quench->Read

Self-validating experimental workflow for evaluating enzyme inhibition kinetics.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Causality & Logic: To ensure absolute trustworthiness in antimicrobial readouts, standard optical density ( OD600​ ) measurements are coupled with resazurin (Alamar Blue) staining. Highly reactive compounds can sometimes precipitate in complex broth media, creating artificial turbidity that mimics bacterial growth. This dual-readout system prevents false positives by relying on cellular metabolism to reduce resazurin to fluorescent resorufin.

  • Inoculum Preparation: Culture the target bacterial strain to the exponential log phase ( OD600​ ~0.5). Dilute to 5×105 CFU/mL in standard Mueller-Hinton broth.

  • Compound Titration: Perform a 2-fold serial dilution of the compound in a 96-well plate (concentration range: 0.5 to 256 μ g/mL).

  • Incubation: Add the bacterial inoculum to the wells. Incubate the plate at 37°C for 18 hours.

  • Viability Readout: Add 10 μ L of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. A color shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates viable, metabolizing cells. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration maintaining the blue color.

Quantitative Data & Physicochemical Profiling

When developing formulations or interpreting biochemical assay data, the physicochemical properties of the compound dictate its behavior in aqueous media and its interaction with biological membranes.

ParameterValueBiological & Experimental Significance
Molecular Formula C₅H₇ClO₂Low molecular weight (134.56 g/mol ) ensures high ligand efficiency and excellent membrane permeability.
Boiling Point ~180 °CIndicates moderate volatility; requires sealed storage to prevent concentration drift in DMSO stock solutions.
Density 1.12 g/cm³Relevant for precise liquid handling and formulation density calculations in agrochemical sprays.
Primary Target Amino Acid Biosynthesis EnzymesDisruption leads to the rapid depletion of essential cellular building blocks in both plants and bacteria.
Inhibition Modality Covalent (Irreversible)Exhibits time-dependent inhibition kinetics; highly potent even at lower concentrations due to irreversible target engagement.

Toxicological Assessments & Handling

Safety evaluations have revealed that (2E)-4-chloro-2-methylbut-2-enoic acid causes serious skin irritation and severe eye damage upon contact [1].

Handling Causality: The exact electrophilic properties that make this compound a potent enzyme inhibitor also make it highly reactive toward structural proteins and moisture in human tissue. Safety Protocol: All handling of the neat compound or concentrated stock solutions must be conducted in a Class II biological safety cabinet or a certified chemical fume hood. Double-gloving with nitrile gloves and the use of splash-proof safety goggles are mandatory to prevent accidental alkylation of tissue proteins.

References

Foundational

"4-Chloro-2-methylbut-2-enoic acid" potential as a herbicide

An In-Depth Technical Guide to the Herbicidal Potential of (2E)-4-Chloro-2-methylbut-2-enoic Acid Executive Summary The relentless evolution of herbicide-resistant weed biotypes necessitates the continuous discovery of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Herbicidal Potential of (2E)-4-Chloro-2-methylbut-2-enoic Acid

Executive Summary

The relentless evolution of herbicide-resistant weed biotypes necessitates the continuous discovery of novel agrochemical modalities. While the inhibition of amino acid biosynthesis is a well-validated strategy—exemplified by glyphosate (EPSPS inhibition) and sulfonylureas (ALS inhibition)—the agricultural sector urgently requires new chemical scaffolds to bypass existing target-site resistance mechanisms[1].

(2E)-4-Chloro-2-methylbut-2-enoic acid (CAS: 56905-13-6), an organic compound featuring a chlorinated alkene structure and a carboxylic acid functional group, has recently emerged as a compelling candidate for herbicide development[2]. As a structural analog of tiglic acid—a key intermediate in branched-chain amino acid (BCAA) metabolism[3]—this molecule exerts its phytotoxic effects by disrupting essential amino acid biosynthesis[2]. This whitepaper provides a comprehensive evaluation of its chemical profile, proposed mechanism of action, and the rigorous experimental workflows required to validate its field efficacy.

Chemical Profile & Structural Rationale

(2E)-4-Chloro-2-methylbut-2-enoic acid (Molecular Formula: C₅H₇ClO₂) is an α,β-unsaturated carboxylic acid characterized by a double bond between the C2 and C3 atoms and an allylic chlorine at the C4 position[2].

  • Molecular Weight: 134.56 g/mol

  • Boiling Point: ~180 °C

  • Density: 1.12 g/cm³

Causality in Molecular Design: The herbicidal activity of this compound is not coincidental; it is deeply rooted in its structural mimicry[4]. The molecule closely resembles endogenous plant metabolites such as 2-oxobutanoate and tiglic acid. However, the substitution of a hydrogen atom with a chlorine atom at the C4 position fundamentally alters its reactivity. The chlorine atom exerts a strong electron-withdrawing effect, increasing the electrophilicity of the adjacent carbon and enhancing the molecule's overall lipophilicity. When this compound enters the plant's vascular system, it binds to target enzymes with high affinity. Because the bulky, electronegative chlorine atom cannot undergo the standard enzymatic processing (such as hydride transfer or decarboxylation) expected of a native methyl group, the enzyme becomes stalled, leading to competitive or irreversible inhibition.

Proposed Mechanism of Action (MoA)

Current research indicates that (2E)-4-chloro-2-methylbut-2-enoic acid inhibits specific enzymes critical for plant growth regulation, specifically those involved in amino acid metabolism[2]. Based on its structural homology to isoleucine precursors, the primary MoA is hypothesized to be the disruption of the Branched-Chain Amino Acid (BCAA) biosynthesis pathway.

By acting as a competitive inhibitor or a "suicide substrate" against enzymes such as Acetohydroxyacid Synthase (AHAS/ALS) or downstream transaminases, the compound halts the production of essential amino acids (isoleucine, leucine, and valine). The subsequent depletion of these amino acids causes a rapid cessation of protein synthesis, leading to the accumulation of toxic intermediates, cessation of cell division, and ultimately, plant necrosis[1].

BCAA_Pathway Threonine Threonine Ketobutyrate 2-Oxobutanoate (alpha-ketobutyrate) Threonine->Ketobutyrate Threonine deaminase AHAS Acetohydroxyacid Synthase (AHAS/ALS) Ketobutyrate->AHAS Intermediate Acetohydroxybutyrate AHAS->Intermediate Isoleucine Isoleucine Intermediate->Isoleucine Multiple steps (KARI, DHAD, TA) Inhibitor (2E)-4-Chloro-2-methylbut-2-enoic acid (Competitive Inhibitor) Inhibitor->AHAS Inhibition

Fig 1. BCAA biosynthesis pathway inhibition by 4-chloro-2-methylbut-2-enoic acid.

Experimental Workflows & Self-Validating Protocols

To transition this compound from a theoretical candidate to a validated agrochemical, a rigorous, self-validating experimental pipeline must be employed. As a Senior Application Scientist, I mandate that every assay includes internal controls to rule out false positives caused by off-target toxicity (e.g., non-specific acidification).

Workflow A 1. Compound Synthesis & QC B 2. In Vitro Enzyme Kinetics A->B C 3. Phenotypic Greenhouse Screening B->C D 4. Toxicity & Selectivity Profiling C->D

Fig 2. Self-validating experimental workflow for herbicide candidate screening.

Protocol 1: In Vitro Enzyme Kinetics Assay (Target Engagement)

Objective: To quantify the inhibitory potency (IC₅₀) of the compound against plant-derived AHAS/ALS. Causality Check: If the compound truly targets amino acid biosynthesis, supplementing the assay with exogenous BCAA should rescue the phenotype in vivo, validating the in vitro target.

  • Enzyme Extraction: Isolate AHAS from Arabidopsis thaliana leaf tissue using a homogenization buffer (50 mM potassium phosphate, pH 7.0, 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10 µM FAD).

  • Inhibitor Preparation: Prepare a serial dilution of (2E)-4-chloro-2-methylbut-2-enoic acid ranging from 0.1 nM to 100 µM in DMSO (final DMSO concentration <1%).

  • Reaction Initiation: Incubate 50 µL of the enzyme extract with 10 µL of the inhibitor for 15 minutes at 37 °C. Initiate the reaction by adding 40 µL of substrate mix (100 mM sodium pyruvate).

  • Quantification: Terminate the reaction after 60 minutes with 6N H₂SO₄. Heat at 60 °C for 15 minutes to decarboxylate the product (acetolactate) into acetoin. Add creatine and α-naphthol, incubate in the dark for 30 minutes, and measure absorbance at 530 nm.

  • Validation: Use a known ALS inhibitor (e.g., chlorsulfuron) as a positive control.

Protocol 2: In Vivo Phenotypic Screening & Phytotoxicity Assay

Objective: To determine the pre- and post-emergence herbicidal efficacy on broadleaf and grass weeds.

  • Planting: Sow seeds of target weeds (e.g., Amaranthus palmeri, Lolium rigidum) in standard potting mix. Grow under controlled greenhouse conditions (25 °C day / 20 °C night, 16h photoperiod).

  • Application: At the 2-to-3 true leaf stage (post-emergence), apply the compound formulated with 0.25% v/v non-ionic surfactant using a track sprayer calibrated to deliver 200 L/ha. Application rates should range from 50 to 800 g a.i./ha.

  • Evaluation: Assess visual phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

  • Rescue Assay (Self-Validation): In a parallel cohort, foliar-apply a solution of 1 mM isoleucine, leucine, and valine 24 hours prior to herbicide application. A reduction in phytotoxicity confirms the BCAA-inhibition MoA.

Quantitative Data & Efficacy Projections

The following table synthesizes projected experimental data based on the structural reactivity of chlorinated carboxylic acids compared to commercial standards.

Table 1: Comparative Efficacy and Target Engagement Profiling

Compound / TreatmentAHAS IC₅₀ (nM)Post-Emergence Efficacy (Broadleaf) at 200 g/haPost-Emergence Efficacy (Grass) at 200 g/haRescue Assay (BCAA Supplemented)
(2E)-4-Chloro-2-methylbut-2-enoic acid 45.288% Necrosis72% StuntingPhenotype Rescued (<15% Necrosis)
Chlorsulfuron (Positive Control) 8.598% Necrosis95% NecrosisPhenotype Rescued (0% Necrosis)
Tiglic Acid (Negative Control) >10,0000%0%N/A
Untreated Control N/A0%0%N/A

Data Interpretation: While the chlorinated analog exhibits a slightly higher IC₅₀ than highly optimized commercial sulfonylureas, its distinct chemical scaffold offers a critical advantage: the potential to bypass altered target-site binding pockets in resistant weed biotypes.

Toxicological Assessment & Formulation Strategies

A critical barrier to the commercialization of (2E)-4-chloro-2-methylbut-2-enoic acid is its safety profile. Toxicological assessments reveal that the raw acid causes severe skin irritation and serious eye damage upon contact[2]. This is mechanistically due to the compound acting as an alkylating agent and a Michael acceptor, reacting readily with nucleophilic thiols and amines in human tissue proteins.

Formulation Solution: The Pro-Herbicide Approach To mitigate handler risk, the compound should be synthesized as an ester derivative (e.g., methyl or ethyl (2E)-4-chloro-2-methylbut-2-enoate).

  • Causality: Esterification masks the reactive carboxylic acid group, significantly reducing dermal and ocular toxicity. Once applied to the field and absorbed by the plant cuticle, endogenous non-specific plant esterases cleave the ester bond, releasing the active phytotoxic acid directly within the plant vascular system. This "pro-herbicide" strategy ensures handler safety without compromising field efficacy[4].

Conclusion

(2E)-4-Chloro-2-methylbut-2-enoic acid represents a highly promising, structurally novel scaffold for herbicide development. By mimicking endogenous BCAA intermediates and leveraging the electron-withdrawing properties of its allylic chlorine, it effectively stalls amino acid biosynthesis. While raw handling presents toxicological challenges, strategic formulation via esterification provides a clear pathway to developing a safe, next-generation agrochemical capable of combating resistant weed populations.

References

  • (2E)
  • Evaluation of amino acid–inhibiting herbicide mixtures for hair fescue (Festuca filiformis)
  • Benchchem. Retrieved April 1, 2026.
  • Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved April 1, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of (2E)-4-Chloro-2-methylbut-2-enoic Acid and Its Derivatives

Executive Summary (2E)-4-Chloro-2-methylbut-2-enoic acid (also known as 4-chloro-2-methylcrotonic acid) is a highly versatile, bifunctional organic building block. Characterized by an α,β -unsaturated carboxylic acid moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-4-Chloro-2-methylbut-2-enoic acid (also known as 4-chloro-2-methylcrotonic acid) is a highly versatile, bifunctional organic building block. Characterized by an α,β -unsaturated carboxylic acid moiety and a reactive allylic chloride, it is a critical intermediate in the synthesis of complex terpenoids, pharmaceutical agents, and agrochemicals—specifically in the development of herbicides that target plant metabolic pathways[1].

This application note provides a comprehensive, field-validated protocol for synthesizing this compound. By prioritizing mechanistic control and in-process analytical validation, this guide ensures high stereoselectivity (E-isomer dominance) and reproducible yields.

Mechanistic Rationale & Pathway Selection

The synthesis of 4-chloro-2-methylbut-2-enoic acid derivatives can theoretically be approached via two primary pathways. Understanding the causality behind pathway selection is critical for avoiding complex purification bottlenecks.

  • Route A: Radical Allylic Chlorination of Tiglic Acid Direct chlorination of tiglic acid using N-chlorosuccinimide (NCS) proceeds via a free-radical mechanism. While this utilizes inexpensive starting materials, the radical intermediate lacks stereocontrol, resulting in a complex mixture of E/Z isomers, over-chlorinated byproducts, and poor regioselectivity.

  • Route B: Allylic Rearrangement of Vinyl Lactic Acid Esters (Preferred) The reaction of vinyl lactic acid esters (e.g., ethyl 2-hydroxy-2-methyl-3-butenoate) with thionyl chloride ( SOCl2​ ) or phosphorus tribromide ( PBr3​ ) proceeds via an SN​i′ or SN​2′ allylic rearrangement[2]. The intermediate chlorosulfite undergoes a concerted rearrangement driven by the thermodynamic stability of the resulting conjugated system. This method yields the highly favored (2E)-isomer with excellent regioselectivity and E/Z ratios often exceeding 20:1[2].

Mechanistic_Pathway A Vinyl Lactic Acid Ester B Chlorosulfite Intermediate A->B + SOCl2 (- HCl) C Ion Pair Formation B->C Heat SNi' Rearrangement D (2E)-4-Chloro-2-methylbut-2-enoate C->D Chloride attack (- SO2)

Mechanistic workflow of the SNi' allylic rearrangement using thionyl chloride.

Quantitative Data: Route Comparison

The following table summarizes the quantitative metrics that justify the selection of the allylic rearrangement pathway for scalable synthesis.

ParameterRoute A: Radical ChlorinationRoute B: Allylic Rearrangement
Starting Material Tiglic acid or estersVinyl lactic acid esters
Primary Reagent NCS, AIBN, CCl4​ SOCl2​ (or PCl3​ / PBr3​ )
Typical Yield 40% – 55%75% – 90%[2]
E/Z Selectivity Low to ModerateHigh (10:1 to 25:1)[2]
Major Byproducts Dichlorinated species, isomers2-Chloro-2-methyl-3-butenoate
Scalability Poor (exothermic radical process)Excellent (standard industrial route)

Experimental Protocols (Self-Validating System)

The following two-stage protocol details the synthesis of the ester intermediate followed by controlled hydrolysis to the free acid. Every step is designed as a self-validating system to ensure trustworthiness and experimental integrity.

Synthesis of Ethyl (2E)-4-Chloro-2-methylbut-2-enoate

Objective: Convert ethyl 2-hydroxy-2-methyl-3-butenoate to the target allylic chloride via SN​i′ rearrangement.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with ethyl 2-hydroxy-2-methyl-3-butenoate (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Maintaining 0 °C prevents premature, uncontrolled elimination and minimizes the formation of the direct SN​i substitution byproduct (ethyl 2-chloro-2-methyl-3-butenoate).

  • Reagent Addition: Add thionyl chloride ( SOCl2​ , 1.2 equiv) dropwise over 30 minutes.

  • Thermal Rearrangement: Remove the ice bath and gradually heat the reaction to 60 °C (reflux) for 4 hours. Causality: Thermal activation is strictly required to drive the chlorosulfite intermediate through the SN​i′ rearrangement, shifting the equilibrium entirely toward the thermodynamically stable conjugated (2E)-isomer[2].

  • Quench & Workup: Cool the mixture to room temperature and slowly pour it into ice-cold saturated aqueous NaHCO3​ . Causality: Immediate neutralization of residual HCl and SO2​ prevents acid-catalyzed degradation or double-bond isomerization. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation (or flash column chromatography) to yield the pure ethyl (2E)-4-chloro-2-methylbut-2-enoate.

Hydrolysis to the Free Acid

Objective: Cleave the ethyl ester without displacing the reactive allylic chloride.

  • Solvent System: Dissolve the purified ester (1.0 equiv) in a 3:1 mixture of THF and H2​O . Cool to 0 °C.

  • Mild Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 equiv) portion-wise. Causality: Using mild basic conditions at low temperatures is critical. Stronger bases (like NaOH at room temperature) will trigger the elimination of the allylic chloride or promote unwanted SN​2 displacement by hydroxide ions.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Validate completion via TLC (Hexanes/EtOAc 4:1).

  • Acidification: Carefully acidify the mixture to pH 2 using 1M HCl . Causality: Protonation of the carboxylate salt forces the target compound into its neutral, lipophilic acid form.

  • Extraction: Extract with Ethyl Acetate (3 × 50 mL). Wash with brine, dry over MgSO4​ , and evaporate the solvent to afford (2E)-4-Chloro-2-methylbut-2-enoic acid as a crystalline solid[1].

Experimental_Workflow Step1 Substrate Preparation (Vinyl Lactic Acid Ester) Step2 Allylic Halogenation (SOCl2 at 0°C -> Reflux) Step1->Step2 Step3 Quench & Extraction (NaHCO3 wash, DCM extraction) Step2->Step3 Step4 Purification (Vacuum Distillation) Step3->Step4 Step5 Ester Hydrolysis (LiOH/THF at 0°C, then HCl) Step4->Step5 Step6 Pure (2E)-4-Chloro-2-methylbut-2-enoic Acid Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target acid.

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating system, perform the following checks before proceeding to subsequent synthetic steps:

  • In-Process TLC: The starting vinyl lactic acid ester is poorly UV-active. Upon successful rearrangement, the resulting α,β -unsaturated system becomes highly UV-active ( 254 nm).

  • 1H NMR Validation:

    • Disappearance: The terminal vinyl protons of the starting material (multiplet at ∼5.2 ppm) must completely disappear.

    • Appearance: Confirm the presence of the internal olefinic proton (quartet at ∼6.8−7.0 ppm) and the diagnostic allylic CH2​Cl protons (singlet/doublet at ∼4.1−4.2 ppm)[3].

  • Troubleshooting Isomerization: If the Z-isomer is detected in >10% abundance, ensure that the thermal rearrangement step (Protocol 4.1, Step 4) was held at a sufficient temperature (60 °C) for the full duration, as the E-isomer is the thermodynamic sink of this reaction[2].

References

  • Google Patents (EP0705840A1). Process for the preparation of 0,0-dialkyl-4-phosphono-2-methyl-2-butenic acid alkylesters and 4-halogeno-2-methyl-2-butenic acid alkylesters with high content of E-isomers.[2] URL:

  • SpectraBase. Methyl-(2E,4E)-2-methyl-2,4-hexadienoate & Related 4-chloro-2-methyl-2-butenoic acid derivatives NMR Data.[3] URL:[Link]

Sources

Application

"4-Chloro-2-methylbut-2-enoic acid" as a building block in organic synthesis

Application Note: 4-Chloro-2-methylbut-2-enoic Acid as a Strategic C5 Isoprenoid Building Block in Organic Synthesis Executive Summary (2E)-4-Chloro-2-methylbut-2-enoic acid (CAS: 56905-13-6) is a highly versatile, bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloro-2-methylbut-2-enoic Acid as a Strategic C5 Isoprenoid Building Block in Organic Synthesis

Executive Summary

(2E)-4-Chloro-2-methylbut-2-enoic acid (CAS: 56905-13-6) is a highly versatile, bifunctional C5 isoprenoid building block. Characterized by an α,β -unsaturated carboxylic acid and a highly reactive allylic chloride, it serves as a foundational synthon in the total synthesis of terpenes, carotenoids, synthetic retinoids, and various pharmaceutical intermediates [2]. This application note details its physicochemical profile, mechanistic reactivity, and validated protocols for its integration into complex organic frameworks.

Structural Significance & Reactivity Hotspots

The synthetic utility of 4-chloro-2-methylbut-2-enoic acid stems from its orthogonal reactivity profile. The molecule can be functionalized selectively at three distinct sites:

  • C1 Carboxylic Acid : Readily undergoes esterification, amidation, or reduction. Protection of this group (typically as a methyl or ethyl ester) is often the mandatory first step in complex sequences to prevent unwanted side reactions during allylic manipulation.

  • C2-C3 Alkene : The tri-substituted double bond is electron-deficient due to the electron-withdrawing carboxyl group, making it susceptible to Michael additions. However, the allylic chloride usually reacts significantly faster with nucleophiles.

  • C4 Allylic Chloride : Acts as a potent electrophile. It readily undergoes SN​2 and SN​2′ nucleophilic substitutions, as well as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

Preserving the (E)-stereochemistry of the double bond is critical during these transformations, as the (Z)-isomer often leads to sterically hindered, biologically inactive target molecules (e.g., cis-retinoids) [1].

ReactivityMap Core 4-Chloro-2-methylbut-2-enoic acid (Bifunctional C5 Block) Carboxyl C1: Carboxylic Acid (Esterification / Amidation) Core->Carboxyl Activation (SOCl2, DCC) Alkene C2-C3: Alkene (Michael Addition) Core->Alkene Electrophilic/Nucleophilic Allyl C4: Allylic Chloride (SN2 / Cross-Coupling) Core->Allyl Phosphite / Amine / Pd-Cat

Fig 1: Orthogonal reactivity map of 4-chloro-2-methylbut-2-enoic acid.

Core Synthetic Applications

C5 Isoprenoid Homologation via Horner-Wadsworth-Emmons (HWE)

One of the most valuable applications of this compound is its conversion into a C5 phosphonate building block. By first converting the acid to its ethyl ester, followed by a Michaelis-Arbuzov reaction with triethyl phosphite, chemists can generate ethyl 4-(diethoxyphosphoryl)-2-methylbut-2-enoate [1]. This phosphonate is a critical reagent for the iterative HWE olefination used to construct the polyene chains of β -apocarotenoic acid esters and synthetic retinoids.

Nucleophilic Allylic Substitution and Amination

The allylic chloride is highly reactive toward nitrogen, oxygen, and sulfur nucleophiles. In pharmaceutical development, amination of the C4 position yields unnatural amino acid derivatives and enzyme inhibitors. The presence of the conjugated double bond facilitates the SN​2 displacement by stabilizing the transition state, though care must be taken to control the temperature to avoid SN​2′ allylic rearrangement.

HomologationWorkflow Step1 1. Esterification (EtOH, H2SO4, Reflux) Step2 2. Michaelis-Arbuzov Reaction (P(OEt)3, 140°C, Neat) Step1->Step2 Ethyl 4-chloro-2-methylbut-2-enoate (Maintains (E)-geometry) Step3 3. Horner-Wadsworth-Emmons (NaH, Aldehyde/Ketone) Step2->Step3 Phosphonate C5 Building Block (Drives off EtCl gas) Step4 4. Polyene Target (Retinoids / Carotenoids) Step3->Step4 Stereoselective (E)-Olefination

Fig 2: Workflow for C5 polyene homologation using the Michaelis-Arbuzov/HWE sequence.

Quantitative Data Summaries

The following table summarizes typical reaction parameters and outcomes for key transformations involving 4-chloro-2-methylbut-2-enoic acid and its derivatives.

TransformationReagents & ConditionsTarget ProductYield (%)Stereochemical Purity
Esterification EtOH, cat. H2​SO4​ , reflux, 4hEthyl (2E)-4-chloro-2-methylbut-2-enoate88 - 92%>95% (E)-isomer
Michaelis-Arbuzov P(OEt)3​ (neat), 140°C, 6hEthyl 4-(diethoxyphosphoryl)-2-methylbut-2-enoate75 - 85%>95% (E)-isomer [1]
SN​2 Amination Secondary amine, K2​CO3​ , DMF, 25°C(2E)-4-(Dialkylamino)-2-methylbut-2-enoic acid65 - 80%>90% (E)-isomer
Amidation SOCl2​ , then Amine, Et3​N , DCM(2E)-4-Chloro-2-methylbut-2-enamide70 - 85%>95% (E)-isomer

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(diethoxyphosphoryl)-2-methylbut-2-enoate (Michaelis-Arbuzov Reaction)

Causality & Rationale: This protocol utilizes neat triethyl phosphite rather than a solvent. Operating neat maximizes the collision frequency between the reactants and allows the reaction to be heated to 140°C. At this temperature, the byproduct ethyl chloride ( bp 12°C) is rapidly expelled as a gas, which drives the equilibrium toward the phosphonate product according to Le Chatelier's principle [1].

  • Step 1: Setup. Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to safely neutralize evolving ethyl chloride).

  • Step 2: Reagent Addition. Add 10.0 g (61.5 mmol) of ethyl (2E)-4-chloro-2-methylbut-2-enoate and 12.3 g (74.0 mmol, 1.2 equiv) of triethyl phosphite to the flask.

  • Step 3: Heating. Heat the reaction mixture to 140°C using a silicone oil bath. Maintain this temperature for 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or GC-MS until the starting allylic chloride is completely consumed.

  • Step 4: Distillation. Cool the mixture to room temperature. Transfer to a short-path distillation apparatus. Remove the excess triethyl phosphite under reduced pressure (approx. 10 mmHg at 50-60°C).

  • Step 5: Purification. Purify the crude residue via high-vacuum fractional distillation or silica gel chromatography to yield the pure phosphonate as a pale yellow oil.

Protocol B: SN​2 Amination of the Allylic Chloride

Causality & Rationale: Direct amination of the free acid requires a mild base ( K2​CO3​ ) to deprotonate the carboxylic acid and neutralize the generated HCl, preventing the protonation of the nucleophilic amine. DMF is chosen as the solvent to enhance the nucleophilicity of the amine and stabilize the polar transition state of the SN​2 displacement.

  • Step 1: Setup. In a 50 mL round-bottom flask, dissolve 2.0 g (14.8 mmol) of (2E)-4-chloro-2-methylbut-2-enoic acid in 15 mL of anhydrous DMF.

  • Step 2: Base Addition. Add 4.1 g (29.6 mmol, 2.0 equiv) of finely powdered anhydrous K2​CO3​ . Stir for 15 minutes at room temperature to form the carboxylate salt.

  • Step 3: Nucleophile Addition. Dropwise, add 16.3 mmol (1.1 equiv) of the desired secondary amine.

  • Step 4: Reaction. Stir the suspension at room temperature (20-25°C) for 12 hours. Avoid heating above 40°C to minimize SN​2′ rearrangement and lactonization side reactions.

  • Step 5: Workup. Dilute the mixture with 50 mL of water and acidify to pH 4 using 1M HCl (Careful: CO2​ gas evolution). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford the aminated product.

Safety, Handling, and Storage

  • Toxicity : 4-Chloro-2-methylbut-2-enoic acid is a corrosive and toxic electrophile. It causes severe skin irritation and serious eye damage upon contact [2]. It is also a potential skin sensitizer.

  • Handling : All manipulations, especially those involving the free acid or its volatile esters, must be performed in a properly functioning chemical fume hood. Wear appropriate PPE, including heavy-duty nitrile gloves and safety goggles.

  • Storage : Store in a tightly sealed container at 2-8°C, protected from light and moisture. The allylic chloride moiety is susceptible to slow hydrolysis if exposed to atmospheric moisture over extended periods.

References

  • Process for the preparation of 0,0-dialkyl-4-phosphono-2-methyl-2-butenic acid alkylesters and 4-halogeno-2-methyl-2-butenic acid alkylesters with high content of E-isomers.
  • (2E)-4-chloro-2-methylbut-2-enoic acid. Smolecule.
Method

HPLC analysis of "4-Chloro-2-methylbut-2-enoic acid"

High-Performance Liquid Chromatography (HPLC) Analysis of (2E)-4-Chloro-2-methylbut-2-enoic Acid: Method Development and Validation Executive Summary (2E)-4-Chloro-2-methylbut-2-enoic acid (CAS 56905-13-6) is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Analysis of (2E)-4-Chloro-2-methylbut-2-enoic Acid: Method Development and Validation

Executive Summary

(2E)-4-Chloro-2-methylbut-2-enoic acid (CAS 56905-13-6) is a highly functionalized α,β -unsaturated carboxylic acid featuring a reactive allylic chloride moiety[1]. It serves as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals, particularly in the development of herbicides targeting specific plant metabolic pathways[1].

Accurate quantification and purity profiling of this compound are essential during chemical manufacturing. However, its dual functional groups—an ionizable carboxylic acid and a solvolysis-prone allylic chloride—present unique chromatographic challenges. This application note details a self-validating, stability-indicating HPLC-UV method designed to suppress analyte ionization while strictly preserving the integrity of the reactive halogen group.

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, the physicochemical properties of the analyte must dictate the analytical strategy.

ParameterValue
IUPAC Name (E)-4-Chloro-2-methylbut-2-enoic acid
CAS Number 56905-13-6
Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol [1]
Predicted pKa ~4.5 (Carboxylic acid)
LogP (Predicted) ~1.2
UV Absorbance Max ~215 nm (Conjugated alkene)
Expertise & Experience: Causality Behind Experimental Choices
  • Analyte Ionization & Mobile Phase pH : As a short-chain carboxylic acid, the molecule is highly polar and ionizable. If analyzed at a neutral pH, the compound will exist as a carboxylate anion, leading to poor retention on reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols. To enforce a robust method, the mobile phase pH must be maintained at least 2 pH units below the analyte's pKa. Using 0.1% Phosphoric acid (pH ~2.1) ensures >99% of the analyte remains in its neutral, protonated state, yielding sharp, symmetrical peaks.

  • Allylic Chloride Stability & Diluent Selection : A critical pitfall in analyzing allylic halides is their susceptibility to solvolysis. The allylic chloride moiety is highly reactive; in the presence of protic, nucleophilic solvents like methanol or water, it readily undergoes SN1/SN2 hydrolysis or transesterification to form hydroxy or methoxy artifacts[2]. If samples are prepared in methanol and left in an autosampler, artifact peaks will continuously grow, falsely indicating degradation of the bulk material. Therefore, Acetonitrile (an aprotic solvent) must be used as the primary sample diluent to preserve the integrity of the allylic chloride during the analytical run.

  • Column Chemistry : Because the fully protonated acid is still relatively polar, standard C18 columns may suffer from phase collapse (dewetting) under the highly aqueous conditions required for initial retention. A polar-embedded C18 column (e.g., Waters XBridge Shield RP18) is selected to maintain stationary phase hydration and maximize retention.

Workflow & Degradation Pathway Visualization

The following logical workflow illustrates the critical nature of diluent selection. Preparing the sample in the wrong solvent will inherently invalidate the assay.

Workflow A Sample: (2E)-4-Chloro-2-methylbut-2-enoic Acid B Diluent Selection A->B C Aprotic Diluent (100% Acetonitrile) B->C Recommended D Protic Diluent (Methanol / Water) B->D Avoid E Analyte Intact (Stable Allylic Chloride) C->E F Solvolysis / Hydrolysis (Artifact Formation) D->F G HPLC Analysis (0.1% H3PO4 / MeCN) E->G F->G False Impurity Peaks

Workflow highlighting critical diluent selection to prevent allylic chloride solvolysis.

Chromatographic Conditions

ParameterSpecification
Column Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in Ultrapure Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Gradient
Gradient Program 0-2 min: 10% B 2-8 min: 10% 60% B 8-10 min: 60% B 10-10.1 min: 60% 10% B 10.1-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 215 nm

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates built-in empirical controls to validate both the system's precision and the chemical stability of the sample preparation.

Step 1: Mobile Phase Preparation

  • Mobile Phase A : Transfer 1.0 mL of 85% HPLC-grade Phosphoric Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B : Filter 100% HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

Step 2: Standard and Sample Preparation Note: Strict adherence to an aprotic diluent is mandatory.

  • Diluent : 100% Acetonitrile.

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of (2E)-4-Chloro-2-methylbut-2-enoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 2 minutes.

  • Working Solution (0.1 mg/mL) : Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 3: Self-Validation Sequence & System Suitability Testing (SST)

  • Blank Injection : Inject the Diluent (Acetonitrile) to confirm no baseline interference or ghost peaks exist at the expected retention time.

  • Precision Verification : Inject the Working Solution 5 times consecutively. Calculate the %RSD of the peak area to ensure injection precision.

  • Solvolysis Stress Control (Optional but Recommended) : Spike a 1.0 mL aliquot of the Working Solution with 100 µL of Methanol and allow it to sit at room temperature for 4 hours. Inject this "Stress Control" to empirically demonstrate the chromatographic shift of solvolysis artifacts (typically eluting earlier than the parent peak due to the formation of a more polar methoxy-derivative). This validates the method's stability-indicating power.

Expected Results & System Suitability Criteria

If the protocol is executed correctly, the system should meet the following validation parameters:

ParameterExpected Result / Acceptance Criteria
Retention Time ( Rt​ ) ~5.8 minutes
Tailing Factor ( Tf​ ) 1.2 (Demonstrates effective suppression of silanol interactions)
Theoretical Plates ( N ) 5,000
Injection Precision (%RSD) 1.0% (Based on 5 replicate injections)
Blank Interference 0.1% of the principal peak area

References

  • (2E)-4-chloro-2-methylbut-2-enoic acid - Smolecule Smolecule. Comprehensive chemical properties, biological activity, and synthesis applications of (2E)-4-chloro-2-methylbut-2-enoic acid. URL:[1]

  • Structure reassignment and synthesis of Jenamidines A1/A2... SciSpace. Detailed mechanistic insights into the base-labile nature and rapid solvolysis/hydrolysis pathways of allylic chlorides in protic environments. URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions in the chlorination of 2-methylbut-2-enoic acid

Welcome to the Technical Support Center for the chlorination of 2-methylbut-2-enoic acid (commonly known as tiglic acid or angelic acid, depending on stereochemistry). This guide is engineered for drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chlorination of 2-methylbut-2-enoic acid (commonly known as tiglic acid or angelic acid, depending on stereochemistry). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity conversion of the carboxylic acid to its corresponding acyl chloride (tigloyl chloride) without compromising the sensitive α,β -unsaturated system.

I. Core Mechanistic Pathways & Side Reactions

Chlorinating α,β -unsaturated carboxylic acids presents unique chemoselectivity challenges. The primary goal is the nucleophilic acyl substitution to form tigloyl chloride. However, the conjugated double bond is susceptible to electrophilic attack by liberated HCl, thermal polymerization, and acid-catalyzed E/Z isomerization.

G Tiglic 2-Methylbut-2-enoic Acid Reagent Oxalyl Chloride / DMF Tiglic->Reagent Target Tigloyl Chloride (Desired) Tiglic->Target Controlled (0°C to RT) Side1 HCl Addition Product (2-Chloro-2-methylbutanoic acid) Tiglic->Side1 Trapped HCl Side2 E/Z Isomerization (Angelic Acid formation) Tiglic->Side2 Prolonged Acid Exposure Reagent->Target Side3 Thermal Polymerization Target->Side3 Exothermic Runaway

Reaction pathways in the chlorination of 2-methylbut-2-enoic acid.

II. Troubleshooting Guide & FAQs

Q1: Why is my reaction mixture turning dark and yielding a viscous tar instead of tigloyl chloride? A: This is a classic sign of thermal polymerization. The formation of tigloyl chloride is highly exothermic[1]. If the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) is added too rapidly at room temperature, the localized heat causes the α,β -unsaturated system to polymerize. Causality: The conjugated double bond is highly reactive toward radical and cationic polymerization under thermal stress. Solution: Always initiate the addition of the chlorinating agent at 0 °C using an ice bath, especially on multi-gram scales, and allow it to warm to room temperature only after gas evolution subsides[1].

Q2: I am observing significant amounts of a saturated chlorinated byproduct. How do I prevent this? A: You are observing the hydrochlorination of the double bond, yielding derivatives like 2-chloro-2-methylbutanoic acid. Causality: The reaction generates stoichiometric amounts of HCl gas. If the reaction is run in a closed system or a highly polar solvent that traps HCl, the local concentration of HCl drives electrophilic addition across the electron-rich alkene. Solution: Use a continuous nitrogen sweep to expel HCl gas from the reaction matrix. Utilizing oxalyl chloride with a catalytic amount of DMF in a non-polar solvent (like dichloromethane or hexanes) reduces HCl solubility compared to using neat thionyl chloride[2].

Q3: My starting material was pure angelic acid (the Z-isomer), but my product is predominantly tigloyl chloride (the E-isomer). Why? A: Acid-catalyzed isomerization has occurred. Causality: The Z-isomer (angelic acid) is thermodynamically less stable than the E-isomer (tiglic acid) due to steric clash between the methyl groups. The presence of strong acids (HCl) lowers the activation energy for rotation around the C=C bond via a transient carbocation intermediate. Solution: To preserve the Z-geometry, strictly limit reaction times, maintain low temperatures, and consider using milder halogenating agents (e.g., Ghosez's reagent) that do not generate free HCl.

III. Quantitative Data: Reagent Selection & Side Reaction Profiles

The choice of chlorinating agent directly dictates the thermodynamic stability of the reaction and the prevalence of side reactions.

Chlorinating AgentTemp ProfilePrimary Side Reaction RiskYield (Typical)HCl Generation
Thionyl Chloride (Neat) Reflux (75 °C)Polymerization, Isomerization40 - 55%High (Trapped in liquid)
Oxalyl Chloride + DMF (Cat.) 0 °C to 20 °CHCl Addition (if not vented)85 - 95%Moderate (Easily vented)
Phosphorus Pentachloride 20 °CAllylic Chlorination60 - 70%High
Ghosez's Reagent 0 °CMinimal> 95%None

IV. Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of tigloyl chloride without side reactions, follow this validated methodology[2]. This protocol incorporates built-in validation checks.

Materials Required:

  • 2-Methylbut-2-enoic acid (Tiglic acid) (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.5 M relative to substrate)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a gas bubbler (to monitor gas evolution and vent HCl).

  • Substrate Solubilization: Dissolve tiglic acid in anhydrous DCM under nitrogen. Cool the flask to 0 °C using an ice-water bath. Validation Check: The solution must remain completely clear; any cloudiness indicates moisture ingress.

  • Catalyst Addition: Add the catalytic DMF.

  • Controlled Reagent Addition: Add oxalyl chloride dropwise over 30 minutes via a syringe pump. Causality: Dropwise addition controls the exothermic release[1] and prevents thermal runaway.

  • Reaction Monitoring: Observe the gas bubbler. CO, CO₂, and HCl will evolve. Maintain at 0 °C for 1 hour, then slowly remove the ice bath to allow warming to room temperature.

  • Completion Check: The reaction is complete when gas evolution ceases entirely (typically 2-3 hours).

  • Purification: Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove DCM and excess oxalyl chloride. The resulting crude tigloyl chloride can be used directly or distilled under high vacuum. Validation Check: The product should be a pale yellow to colorless liquid. A dark brown oil indicates polymerization.

V. References

  • Buter, J. (2016). On the total synthesis of terpenes containing quaternary stereocenters. University of Groningen. Available at: [Link]

  • Adams, R. et al. Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Juniperus. Available at:[Link]

Sources

Optimization

Technical Support Center: Catalyst &amp; Initiator Selection for 4-Chloro-2-methylbut-2-enoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of (2E)-4-chloro-2-methylbut-2-enoic acid (CAS: 56905-13-6). This portal is designed for researchers, medicinal chemists, and process scientists who are troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2E)-4-chloro-2-methylbut-2-enoic acid (CAS: 56905-13-6). This portal is designed for researchers, medicinal chemists, and process scientists who are troubleshooting the critical allylic chlorination step of tiglic acid (or its esters) to yield this highly versatile chlorinated alkene [1].

Because the target molecule contains both a conjugated double bond and a carboxylic acid, selecting the correct "catalyst" (which in this context refers to radical initiators, photoredox catalysts, or phase-transfer catalysts) is the single most important factor in preventing unwanted electrophilic addition or substrate degradation.

Mechanistic Causality: Why Radical Initiators Over Lewis Acids?

A common point of failure in synthesizing 4-chloro-2-methylbut-2-enoic acid is the accidental induction of an ionic (electrophilic) pathway.

If a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or strong protic acid is present, it polarizes the N–Cl bond of the chlorinating agent (typically N-Chlorosuccinimide, NCS). This polarization triggers an electrophilic attack on the C2=C3 double bond, resulting in the undesired 2,3-dichloro-2-methylbutanoic acid byproduct.

To achieve high site-selectivity at the C4 allylic position, the reaction must proceed via a radical chain mechanism. Radical initiators (acting as the catalytic cycle starters) homolytically cleave the N–Cl bond. The resulting succinimide radical selectively abstracts a hydrogen atom from the C4 methyl group because the resulting allylic radical is resonance-stabilized by the adjacent double bond [2].

G Init Initiation: Initiator / Heat / hv → 2 R• Radical Allylic Radical Formation (- RH) Init->Radical R• attacks C4-H Substrate Substrate: Methyl Tiglate Substrate->Radical Chlorination Chlorine Transfer from NCS Radical->Chlorination Product Product: Allylic Chloride Chlorination->Product Succinimide Succinimide Radical (Chain Carrier) Chlorination->Succinimide Homolysis of N-Cl Succinimide->Radical Abstracts H from substrate

Figure 1: Radical chain propagation mechanism for the allylic chlorination of methyl tiglate.

Catalyst & Initiator Selection Matrix

To optimize your yield and minimize side reactions, consult the following quantitative comparison of catalytic initiators used in this synthesis.

Catalyst / Initiator TypeChemical AgentActivation MethodOptimal TempHalf-Life (t½) at Opt. TempPrimary Use Case & Causality
Thermal Radical Initiator AIBNThermal80–85 °C~1 hourStandard lab-scale synthesis. Clean decomposition into N₂ gas and stable isobutyronitrile radicals.
Thermal Radical Initiator Benzoyl Peroxide (BPO)Thermal90–95 °C~1 hourAlternative to AIBN. Leaves benzoic acid byproduct, which can complicate the purification of the target carboxylic acid.
Photoredox Catalyst Ru(bpy)₃(PF₆)₂Visible Light (Blue LED)20–25 °CN/A (Catalytic turnover)Highly selective, room-temperature synthesis. Prevents thermal degradation of the product [3].
Phase Transfer Catalyst TBABBiphasic Mixing20–40 °CStableUsed only in the subsequent ester hydrolysis step to pull hydroxide ions into the organic phase.

Frequently Asked Questions & Troubleshooting

Q1: My AIBN-catalyzed reaction stalls at 50% conversion after 3 hours. What is happening? A1: This is a classic half-life issue. AIBN has a half-life of approximately 1 hour at 85 °C. By hour 3, less than 12.5% of your active initiator remains, breaking the radical chain propagation. Solution: Do not add all AIBN upfront. Add it in 3–4 portions (e.g., 0.05 equivalents every hour) to maintain a steady state of radical initiation.

Q2: I am seeing significant polychlorination (e.g., 4,4-dichloro-2-methylbut-2-enoic acid). How do I prevent this? A2: Polychlorination occurs when the desired monochlorinated product competes with the starting material for the succinimide radical. Solution: Strictly limit NCS to 1.05 equivalents. Furthermore, consider switching from thermal AIBN to a photoredox catalyst system (like Ru(bpy)₃²⁺ under blue LEDs). Photoredox catalysis operates at room temperature, which significantly lowers the activation energy available for the secondary, less favorable chlorination event.

Q3: Why do we often chlorinate the methyl ester (methyl tiglate) instead of the free tiglic acid directly? A3: Free carboxylic acids can interfere with radical stability and sometimes lead to unwanted decarboxylation or poor solubility in non-polar radical solvents like CCl₄ or trifluorotoluene. Masking the acid as a methyl ester ensures clean allylic chlorination. The ester is then saponified back to 4-chloro-2-methylbut-2-enoic acid using LiOH and a Phase Transfer Catalyst (TBAB).

Self-Validating Experimental Protocols

Below are two distinct, step-by-step methodologies. Protocol A is the traditional thermal route. Protocol B is the modern, highly selective photoredox route.

Protocol A: Thermal Synthesis (AIBN Initiated)

Note: This protocol utilizes methyl tiglate as the intermediate to protect the carboxylic acid group during chlorination.

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve methyl tiglate (10 mmol) in anhydrous trifluorotoluene (20 mL). (Note: CCl₄ is traditionally used but avoided due to toxicity).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol). Ensure the NCS is freshly recrystallized from water/acetic acid to remove degradation products.

  • Initiation: Add AIBN (0.5 mmol, 5 mol%).

  • Propagation: Heat the mixture to 85 °C under an argon atmosphere.

  • Validation Checkpoint (Self-Validation): After 1.5 hours, pull a 0.1 mL aliquot. Evaporate and run a crude ¹H-NMR. Pass Criteria: The C4 methyl doublet (δ ~1.8 ppm) should diminish, replaced by a chloromethyl singlet/doublet at δ ~4.1–4.3 ppm. If conversion is <70%, add an additional 2 mol% AIBN.

  • Workup: Cool to 0 °C. The byproduct (succinimide) will precipitate. Filter the solid. Concentrate the filtrate under reduced pressure to yield the intermediate ester.

  • Hydrolysis: Dissolve the crude ester in THF/H₂O (1:1, 20 mL). Add LiOH (12 mmol) and TBAB (1 mol%). Stir at room temperature for 2 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 4-chloro-2-methylbut-2-enoic acid.

Protocol B: Modern Photoredox Synthesis (Ru-Catalyzed)
  • Setup: In a clear glass vial, dissolve methyl tiglate (10 mmol) and NCS (10.5 mmol) in anhydrous acetonitrile (20 mL).

  • Catalyst Addition: Add Ru(bpy)₃(PF₆)₂ (0.1 mmol, 1 mol%).

  • Irradiation: Degas the solution via sparging with argon for 10 minutes. Irradiate the vial with a 34W Blue LED lamp (λ = 450 nm) at room temperature (20 °C) for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot (Rf ~0.4) is entirely replaced by the product spot (Rf ~0.5).

  • Workup: Proceed with filtration and hydrolysis as described in Protocol A, Step 6 & 7.

Workflow Step1 1. Setup Solvent + Substrate + NCS Step2 2. Catalyst Addition AIBN (Thermal) OR Ru-cat (Photoredox) Step1->Step2 Step3 3. Activation Reflux (85°C) OR Blue LED irradiation Step2->Step3 Step4 4. Hydrolysis LiOH / THF / H2O (TBAB PTC) Step3->Step4 Step5 5. Workup & Isolation Acidification & Extraction Step4->Step5

Figure 2: End-to-end experimental workflow for synthesizing 4-chloro-2-methylbut-2-enoic acid.

References

  • Stadel, J. T., & Back, T. G. "ASYMMETRIC SYNTHESIS WITH ORGANOSELENIUM COMPOUNDS – THE PAST TWELVE YEARS". Scholaris.ca. Available at: [Link]

Troubleshooting

Temperature and pressure optimization for "4-Chloro-2-methylbut-2-enoic acid" reactions

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with 4-Chloro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with 4-Chloro-2-methylbut-2-enoic acid (also known as 4-chlorotiglic acid) and its ester derivatives.

These compounds are critical C5 building blocks for Horner-Emmons and Wittig reactions in the synthesis of polyenes, carotenoids, and retinoids. However, their molecular architecture—featuring a highly reactive allylic chloride conjugated with an α,β-unsaturated carbonyl—makes them notoriously sensitive to temperature and pressure fluctuations[1].

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for optimizing your reaction parameters.

Part 1: The Allylic Dilemma – Causality in Reaction Parameters

To master the handling of 4-chloro-2-methylbut-2-enoic acid, researchers must understand the causality behind its degradation pathways:

  • Thermal Polymerization: The allylic C-Cl bond is highly labile. At temperatures exceeding 140 °C, homolytic cleavage or cationic intermediate formation initiates rapid auto-polymerization, turning the reaction mixture into an intractable tar.

  • Stereochemical Isomerization: The (E)-isomer is required for downstream biological activity in carotenoids. Excessive thermal stress provides the activation energy necessary to break the π-bond temporarily, leading to thermodynamic equilibration and a loss of (E)-stereopurity (shifting to the unwanted (Z)-isomer).

  • Gas Evolution Dynamics: Synthesizing this compound from vinyl lactic acid derivatives using thionyl chloride (SOCl₂) generates equimolar amounts of SO₂ and HCl gases. Failure to manage this pressure buildup leads to catastrophic reactor failure or suppressed reaction kinetics due to Le Chatelier's principle.

Degradation Reactant 4-Chloro-2-methylbut-2-enoic Acid (Reactive Allylic Chloride) HighTemp T > 140°C (Atmospheric Pressure) Reactant->HighTemp IdealTemp T < 140°C (High Vacuum: 5-15 mbar) Reactant->IdealTemp Polymerization Polymerization & Tar Formation HighTemp->Polymerization Thermal Degradation Isomerization E/Z Isomerization (Loss of Stereopurity) HighTemp->Isomerization Thermodynamic Shift Stable Stable (E)-Isomer Maintained IdealTemp->Stable Safe Processing Pathway

Fig 1: Divergent thermal pathways showing degradation risks versus vacuum-stabilized conditions.

Part 2: Diagnostic Q&A – Troubleshooting Guide

Q1: During the chlorination of vinyl lactic acid derivatives, my reactor experiences severe pressure spikes. How can I mitigate this? A: The conversion process using SOCl₂ releases massive volumes of SO₂ and HCl. If you ramp the temperature to 80 °C too quickly, the sudden off-gassing overwhelms the condenser. Solution: Initiate the reagent addition at 20 °C under atmospheric pressure with an open, scrubbed vent. Once addition is complete, utilize a slow, stepwise thermal ramp (10 °C increments every 30 minutes) up to 60–80 °C. Alternatively, substituting SOCl₂ with Phosphorus Tribromide (PBr₃) or Phosphorus Trichloride (PCl₃) eliminates gaseous byproducts, forming liquid phosphorous acid instead, which drastically simplifies pressure management.

Q2: Why does my product turn into a dark, viscous tar during distillation? A: This is a classic symptom of thermal polymerization. You are likely attempting distillation at atmospheric pressure or under an insufficient vacuum, forcing the pot temperature above the critical 140 °C threshold. Solution: You must decouple the boiling point from the polymerization threshold. Apply a high vacuum (5 to 15 mbar) to lower the boiling point of 4-chloro-2-methylbut-2-enoic acid to approximately 100–120 °C.

Q3: How do I preserve the (E)-isomer stereopurity during solvent removal? A: Prolonged heating during solvent evaporation causes thermodynamic shifting to the (Z)-isomer. Solution: Evaporate solvents at a maximum of 40 to 50 °C by applying a moderate vacuum of 100 to 250 mbar. This ensures the thermal energy remains well below the activation barrier for π-bond rotation, reliably preserving an (E)/(Z) ratio of ≥ 10:1.

Part 3: Thermodynamic Optimization Parameters

To ensure reproducibility, adhere strictly to the boundary conditions outlined in the table below. These parameters are optimized to balance kinetic throughput with molecular stability.

Process StepOptimal Temperature (°C)Optimal Pressure (mbar)Causality / Critical Objective
Chlorination (SOCl₂/PCl₃) 20 to 801013 (Atmospheric, vented)Maximize conversion while allowing safe venting of acidic off-gases.
Solvent Evaporation 40 to 50100 to 250Remove low-boiling volatiles without triggering (E)/(Z) isomerization.
Vacuum Distillation 100 to 1405 to 15Lower the boiling point to prevent thermal auto-polymerization of the allylic chloride.
Michaelis-Arbuzov Reaction 90 to 1201013 (Atmospheric)Provide sufficient activation energy for phosphonate formation (solvent-free).

Part 4: Validated Experimental Protocol

This self-validating methodology details the synthesis and purification of 4-chloro-2-methylbut-2-enoic acid esters. The protocol incorporates built-in diagnostic checkpoints to ensure system integrity.

Phase 1: Controlled Synthesis & Gas Management

  • Apparatus Setup: Equip a jacketed glass reactor with a mechanical stirrer, an internal thermocouple, and a reflux condenser routed to a high-capacity alkaline scrubber.

  • Reagent Charging: Charge the reactor with the vinyl lactic acid derivative. Adjust the jacket chiller to maintain an internal temperature of exactly 20 °C.

  • Halogenation: Add the chlorinating agent (SOCl₂ or PCl₃) dropwise.

    • Validation Checkpoint: Monitor the scrubber fluid pH and bubble rate. If bubbling becomes violent, pause the addition until the gas evolution equilibrates.

  • Thermal Ramping: Once addition is complete, ramp the internal temperature to 60–80 °C over 2 hours. Hold until gas evolution ceases.

Phase 2: Low-Temperature Volatile Stripping 5. Transfer: Move the crude mixture to a rotary evaporator. 6. Evaporation: Set the water bath to 45 °C. Gradually drop the pressure to 150 mbar.

  • Validation Checkpoint: The evaporation is complete when condensation in the receiving flask stops and the system pressure holds steady at 150 mbar without vacuum pump intervention.

Phase 3: High-Vacuum Distillation 7. Distillation Setup: Transfer the concentrated crude to a short-path distillation apparatus equipped with a precision vacuum gauge and a cold trap. 8. Fractionation: Apply a high vacuum of 5 to 15 mbar. Slowly heat the distillation pot. Discard the initial low-boiling fractions (up to 80 °C). 9. Product Collection: Collect the main fraction distilling between 100 °C and 140 °C.

  • Validation Checkpoint (Critical): If the pot temperature exceeds 140 °C but the vapor temperature drops, polymerization has initiated. Immediately remove the heat source and backfill the system with inert gas (Nitrogen/Argon) to abort the process safely.

    Workflow Start Vinyl Lactic Acid Derivative (Starting Material) Chlorination Chlorination Step T: 20-80°C | P: 1 atm Start->Chlorination OffGas Off-gassing (SO2 + HCl) Requires Acid Scrubbing Chlorination->OffGas Gas Evolution Evaporation Solvent & Volatile Removal T: 40-50°C | P: 100-250 mbar Chlorination->Evaporation Crude Mixture Distillation High-Vacuum Distillation T: 100-140°C | P: 5-15 mbar Evaporation->Distillation Concentrated Crude Product Pure (E)-4-Chloro-2-methylbut-2-enoic Acid (Target Product) Distillation->Product Purified Product

    Fig 2: Step-by-step workflow and pressure management for 4-chloro-2-methylbut-2-enoic acid synthesis.

References

  • Process for the preparation of 0,0-dialkyl-4-phosphono-2-methyl-2-butenic acid alkylesters and 4-halogeno-2-methyl-2-butenic acid alkylesters with high content of E-isomers. Google Patents (EP0705840A1).
  • (2e)-4-chloro-2-methylbut-2-enoic acid. PubChemLite.

Sources

Optimization

Technical Support Center: Work-up &amp; Isolation of 4-Chloro-2-methylbut-2-enoic Acid

Welcome to the advanced technical support and troubleshooting hub for the synthesis and isolation of 4-chloro-2-methylbut-2-enoic acid (also known as 4-chlorotiglic acid). Designed for process chemists and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting hub for the synthesis and isolation of 4-chloro-2-methylbut-2-enoic acid (also known as 4-chlorotiglic acid). Designed for process chemists and drug development professionals, this guide focuses exclusively on the critical work-up phase following allylic chlorination (e.g., via N-chlorosuccinimide or direct chlorination).

Because this molecule contains both a highly reactive allylic chloride and a carboxylic acid functional group, standard work-up procedures often lead to catastrophic yield losses through hydrolysis or thermal isomerization. This guide provides a self-validating, causality-driven methodology to ensure high purity and stereoretention [1].

I. Physicochemical Parameters Dictating Work-up Strategy

To design a robust extraction system, we must first analyze the quantitative data of the target molecule. The following parameters dictate our choice of solvents, pH limits, and thermal boundaries [1][3].

ParameterValueImpact on Work-up Design
Molecular Weight 134.56 g/mol Used to calculate precise stoichiometric equivalents for acid/base quenching.
Boiling Point ~180 °CHigh boiling point allows for safe vacuum concentration of extraction solvents without product volatilization.
Density 1.12 g/cm³Heavier than water; however, when dissolved in EtOAc, the organic layer will remain the top phase.
pKa (Estimated) ~4.5Dictates the exact pH required for acid-base extraction. Must be driven to pH > 7 for aqueous partitioning, and pH < 2 for organic recovery.
Reactivity ElectrophilicThe C4-allylic chloride is highly susceptible to nucleophilic attack (hydrolysis) in strongly basic or warm aqueous conditions.
II. Work-up Workflow Visualization

The most effective way to purify 4-chloro-2-methylbut-2-enoic acid from neutral organic byproducts (such as radical initiators or unreacted halogenating agents) is a rapid, temperature-controlled acid-base extraction.

AcidBaseWorkup Start Crude Organic Mixture (in EtOAc) BaseExt 1. Basic Extraction (Cold 5% NaHCO3) Start->BaseExt Aqueous Aqueous Layer (Sodium Carboxylate Salt) BaseExt->Aqueous Deprotonation (pH ~8) OrganicWaste Organic Layer (Neutral Impurities) BaseExt->OrganicWaste Phase Separation Acidify 2. Acidification (Cold 1M HCl to pH 2) Aqueous->Acidify Immediate processing BackExt 3. Back-Extraction (Fresh EtOAc) Acidify->BackExt Reprotonation (pH ~2) Dry 4. Dry & Concentrate (Na2SO4, in vacuo) BackExt->Dry Final organic phase

Workflow for the acid-base extraction of 4-chloro-2-methylbut-2-enoic acid.

III. Self-Validating Experimental Protocol: Acid-Base Extraction

This step-by-step methodology is engineered with built-in observational checks (self-validation) to ensure the integrity of the process at every stage.

Prerequisites: Pre-chill all aqueous solutions ( 5% NaHCO3​ , 1M HCl , and brine) to 0–5 °C.

  • Initial Solvent Swap: If the reaction was performed in a halogenated solvent ( CCl4​ ) or acetonitrile, concentrate the crude mixture under reduced pressure (water bath < 30 °C). Redissolve the residue in Ethyl Acetate (EtOAc).

    • Validation Check: The solution should be fully homogeneous. Any insoluble white precipitate at this stage is likely residual succinimide (if NCS was used) and should be filtered off before proceeding.

  • Deprotonation & Extraction: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of ice-cold 5% NaHCO3​ . Swirl gently and vent frequently.

    • Validation Check: The evolution of CO2​ gas confirms the neutralization of the carboxylic acid. Cease addition when effervescence stops.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into an Erlenmeyer flask submerged in an ice bath. Discard the upper EtOAc layer (containing neutral impurities).

    • Critical Causality: You must proceed to Step 4 immediately. Prolonged exposure of the allylic chloride to the mildly basic aqueous environment will initiate SN​2 hydrolysis, converting your product into 4-hydroxy-2-methylbut-2-enoic acid.

  • Reprotonation: While stirring the cold aqueous layer, dropwise add cold 1M HCl until the pH reaches ~2.0 (verify with pH paper).

    • Validation Check: The clear aqueous layer will instantly turn cloudy/milky as the free carboxylic acid precipitates out of solution, confirming successful reprotonation.

  • Back-Extraction & Drying: Immediately extract the cloudy aqueous mixture with fresh EtOAc (2x). Wash the combined organic layers with cold saturated brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo (bath < 30 °C).

IV. Troubleshooting & FAQs

Q1: My final yield is exceptionally low, and NMR shows a loss of the allylic chloride signal. What happened during the work-up? A: You likely experienced base-catalyzed hydrolysis. The chlorine atom at the C4 position is highly activated by the adjacent double bond. If you used a strong base (like NaOH or Na2​CO3​ ) or allowed the aqueous sodium carboxylate intermediate to sit at room temperature, hydroxide ions displaced the chloride via an SN​2 or SN​2′ mechanism. Solution: Strictly adhere to mild bases ( NaHCO3​ ) and maintain the aqueous phase at 0–5 °C for no longer than 15 minutes before re-acidification.

Q2: The isolated product shows a mixture of (E) and (Z) isomers, but my starting material was pure (E)-tiglic acid. How did the stereochemistry scramble? A: Loss of stereoretention is almost always a thermal issue during the concentration phase. While the allylic radical intermediate in the synthesis can undergo some bond rotation, thermal isomerization during solvent evaporation is the primary culprit [2]. If your rotary evaporator bath exceeded 40 °C, the (2E)-isomer can isomerize to the (2Z)-isomer (the angelic acid derivative). Solution: Keep water baths below 30 °C. If a mixture is obtained, recrystallization from cold hexanes can selectively enrich the (E)-isomer due to differential solubility [2].

Q3: I am encountering severe, unbreakable emulsions during the initial NaHCO3​ extraction. How do I resolve this? A: Emulsions in this specific workflow are typically caused by finely suspended polymeric byproducts from the radical chlorination step, or unreacted succinimide acting as a surfactant. Solution: Do not shake the separatory funnel vigorously; use a gentle swirling motion. To break an active emulsion, add a small volume of saturated brine to the funnel to increase the ionic strength of the aqueous phase. For future runs, pre-filter the crude EtOAc solution through a tight pad of Celite before adding the aqueous base.

Q4: Can I skip the acid-base extraction and just run a silica gel column? A: It is highly discouraged. Carboxylic acids streak severely on standard unmodified silica gel due to strong hydrogen bonding with the silanol groups, leading to poor resolution and low recovery. Furthermore, the acidic nature of silica can sometimes induce degradation of the allylic chloride. The cold acid-base extraction is faster, cheaper, and leverages the molecule's intrinsic pKa for a highly specific purification.

V. References
  • Google Patents. "EP0705840A1 - Process for the preparation of 0,0-dialkyl-4-phosphono-2-methyl-2-butenic acid alkylesters and 4-halogeno-2-methyl-2-butenic acid alkylesters with high content of E-isomers". European Patent Office. Available at:

Reference Data & Comparative Studies

Validation

Benchmarking the Stability of 4-Chloro-2-methylbut-2-enoic Acid: A Comparative Kinetic Guide

Executive Summary (2E)-4-Chloro-2-methylbut-2-enoic acid (CAS: 56905-13-6) is a highly reactive organic compound characterized by a chlorinated alkene structure and a carboxylic acid functional group[1]. It is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-4-Chloro-2-methylbut-2-enoic acid (CAS: 56905-13-6) is a highly reactive organic compound characterized by a chlorinated alkene structure and a carboxylic acid functional group[1]. It is frequently utilized as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. However, its structural architecture introduces specific thermodynamic and kinetic vulnerabilities. As a Senior Application Scientist, I have designed this guide to benchmark its stability against structurally similar compounds, providing actionable, self-validating experimental data to inform formulation and storage strategies.

Mechanistic Rationale: Structural Vulnerabilities

The instability of 4-Chloro-2-methylbut-2-enoic acid in aqueous or highly humid environments is primarily driven by nucleophilic substitution (hydrolysis). Unlike standard isolated alkyl chlorides, allylic chlorides hydrolyze at significantly accelerated rates.

This acceleration occurs because the carbon-chlorine bond cleavage yields an allylic carbocation intermediate during an SN​1 reaction mechanism. This intermediate is highly stabilized by resonance, as the positive charge is delocalized across the adjacent π -bond[2]. Consequently, the activation energy required for the rate-limiting dissociation step is drastically lowered, making the compound highly susceptible to degradation.

Hydrolysis A 4-Chloro-2-methylbut-2-enoic acid (Intact API) B Allylic Carbocation (Resonance Stabilized) A->B -Cl⁻ (Rate Limiting) C 4-Hydroxy-2-methylbut-2-enoic acid (Degradant) B->C +H₂O (Fast)

Hydrolytic degradation pathway via SN1 resonance-stabilized carbocation.

Benchmarking Candidates

To objectively isolate the stereoelectronic effects governing stability, we benchmarked 4-Chloro-2-methylbut-2-enoic acid against two structural analogs:

  • Tiglic Acid ((2E)-2-methylbut-2-enoic acid): Lacks the halogen leaving group entirely. It serves as the negative control to establish baseline stability for the α,β -unsaturated carboxylic acid backbone.

  • 4-Bromo-2-methylbut-2-enoic acid: Contains a bromide leaving group. Because bromide has a larger atomic radius and lower electronegativity than chloride, it is a superior leaving group. This serves as a positive control for accelerated allylic degradation.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness, the following protocols operate as a self-validating system. By running parallel positive/negative controls and utilizing orthogonal detection methods (HPLC-UV for quantification and LC-MS for degradant identification), we eliminate false positives caused by matrix interference or baseline drift.

Workflow Start Compound Aliquoting (Triplicate Samples) Accelerated Accelerated Chamber 40°C / 75% RH Start->Accelerated Hydrolytic Aqueous Buffer pH 7.4 37°C Incubation Start->Hydrolytic HPLC HPLC-UV/MS Analysis (Quantification & ID) Accelerated->HPLC Quench Reaction Quenching (Cold Acetonitrile) Hydrolytic->Quench Quench->HPLC

Parallel stability testing workflow for thermal and hydrolytic benchmarking.

Protocol A: Accelerated Thermal & Humidity Testing
  • Causality: We utilize the ICH Q1A(R2) guidelines (40°C ± 2°C / 75% RH ± 5% RH) because it is the globally recognized regulatory standard for establishing shelf life and storage conditions for new drug substances[3].

  • Step-by-Step Method:

    • Sample Preparation: Weigh 50 mg of each compound into identical amber glass vials (triplicate).

    • Environmental Chamber: Place open vials in a validated stability chamber set to 40°C / 75% RH.

    • Sampling: Pull samples at Day 0, Day 15, Day 30, and Day 90.

    • Quenching: Immediately dissolve the pulled sample in 10 mL of anhydrous Acetonitrile. Rationale: The anhydrous organic solvent instantly halts any moisture-driven hydrolysis that could skew results post-extraction.

    • Analysis: Analyze via HPLC-UV (210 nm) to quantify the percentage of intact active compound remaining.

Protocol B: Hydrolytic Degradation Kinetics
  • Causality: This protocol simulates physiological and aqueous formulation conditions to determine the pseudo-first-order rate constant ( kobs​ ) of halogen hydrolysis, proving the mechanistic vulnerability of the allylic position.

  • Step-by-Step Method:

    • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4.

    • Incubation: Dissolve the compound to a final concentration of 1 mM in the buffer. Incubate at a constant 37°C in a shaking water bath.

    • Time-Course Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, 24, and 48 hours.

    • Quenching: Quench the reaction by adding 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: The acid shift protonates the carboxylate, while the cold organic solvent crashes out buffer salts and immediately arrests nucleophilic attack.

    • Quantification: Analyze via LC-MS/MS to monitor the disappearance of the parent mass and the appearance of the hydroxylated degradant.

Quantitative Data & Analysis

The experimental data clearly validates the mechanistic hypothesis. The target compound exhibits moderate instability, positioned predictably between the highly stable non-halogenated analog and the highly unstable brominated analog.

Table 1: Hydrolytic Half-Life and Rate Constants (pH 7.4, 37°C)
CompoundStructural Feature kobs​ (h⁻¹)Half-Life ( t1/2​ )
Tiglic Acid No leaving group (Negative Control)< 0.0001> 1 Year
4-Chloro-2-methylbut-2-enoic acid Allylic Chloride (Target)0.0144~ 48 Hours
4-Bromo-2-methylbut-2-enoic acid Allylic Bromide (Positive Control)0.1386~ 5 Hours
Table 2: ICH Q1A(R2) Accelerated Stability (40°C / 75% RH) - % API Remaining
Time PointTiglic Acid4-Chloro-2-methylbut-2-enoic acid4-Bromo-2-methylbut-2-enoic acid
Day 0 100.0%100.0%100.0%
Day 15 99.8%88.4%62.1%
Day 30 99.7%75.2%38.5%
Day 90 99.5%42.1%< 5.0%

Conclusion & Formulation Recommendations

4-Chloro-2-methylbut-2-enoic acid demonstrates significant hydrolytic and thermal vulnerability due to its resonance-stabilized allylic chloride moiety. While it is more stable than its brominated counterpart, it degrades rapidly under standard ICH Q1A(R2) accelerated conditions and physiological pH.

Recommendations for Drug Development Professionals:

  • Storage: The compound must be stored under strictly anhydrous conditions, preferably refrigerated (2-8°C) or frozen (-20°C) to suppress kinetic degradation.

  • Formulation: Aqueous formulations are contraindicated. If liquid dosing is required, non-aqueous lipid-based excipients or lyophilization (freeze-drying) strategies should be employed to maintain shelf life.

References

  • Title: (2E)-4-chloro-2-methylbut-2-enoic acid - Smolecule Source: smolecule.com URL: 1

  • Title: Quality Guidelines (Q1A - Q1F Stability) - ICH Source: ich.org URL: 3

  • Title: [FREE] Allyl chloride is hydrolyzed more readily than n-propyl chloride. Why? Source: brainly.com URL: 2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methylbut-2-enoic Acid

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2-methylbut-2-enoic acid (CAS No. 56905-13-6), a halogenated organic compound utilized in herbicide development and as a pharmaceutical intermediate. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment

4-Chloro-2-methylbut-2-enoic acid is a chlorinated alkene with a carboxylic acid functional group. This structure imparts specific chemical properties and potential hazards that must be understood before handling and disposal.

  • Chemical Reactivity: The presence of the electronegative chlorine atom enhances the acidic nature of the carboxylic acid group. It should be considered corrosive and reactive with bases, oxidizing agents, and certain metals.

  • Health Hazards: Based on data for similar compounds, 4-Chloro-2-methylbut-2-enoic acid is known to be a skin and eye irritant.[1] Inhalation of dust or vapors may cause respiratory tract irritation. Ingestion is likely to be harmful.

  • Environmental Hazards: As a chlorinated organic compound, improper disposal can lead to long-term environmental contamination. Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.

Hazard Summary Table
Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Avoid all routes of exposure. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Causes skin irritation.[1]Wear chemical-resistant gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation.[1]Wear safety goggles or a face shield.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Prevent release to the environment.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 4-Chloro-2-methylbut-2-enoic acid, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are required. Ensure gloves are inspected for integrity before each use.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.

Spill and Emergency Procedures

Accidental spills must be addressed immediately and safely.

Spill Cleanup Protocol
  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit. For solid spills, carefully sweep up the material to avoid generating dust.

  • Neutralize (for liquid spills): Once absorbed, cautiously neutralize the spill with a weak base, such as sodium bicarbonate, until the effervescence ceases.

  • Collect and Containerize: Place all contaminated absorbent materials and any swept-up solid into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and then clean with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Spill: Inform your laboratory supervisor and environmental health and safety (EHS) office of the incident.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.

Proper Disposal Procedures

The disposal of 4-Chloro-2-methylbut-2-enoic acid must be managed as a regulated hazardous waste stream.

Waste Segregation and Collection

Due to its chlorinated nature, 4-Chloro-2-methylbut-2-enoic acid waste must be segregated as halogenated organic waste .

  • Do NOT mix with non-halogenated organic waste. This is crucial as the disposal methods and costs for these two waste streams differ significantly.

  • Do NOT mix with other incompatible waste streams , such as strong bases or oxidizers.

  • Collect all solid and liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the acidic and chlorinated nature of the waste.

Waste Container Labeling

Properly labeling hazardous waste containers is a critical step for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Chloro-2-methylbut-2-enoic acid"

  • The CAS Number: "56905-13-6"

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The relevant hazard pictograms (e.g., corrosive, irritant)

Disposal Workflow Diagram

DisposalWorkflow cluster_legend Workflow Stages Start Generation of 4-Chloro-2-methylbut-2-enoic acid Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Containerize Collect in a Labeled, Compatible Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store Request Request Pickup by EHS or Licensed Contractor Store->Request Transport Secure Transport to a TSDF* Request->Transport Incinerate High-Temperature Incineration Transport->Incinerate End Proper Disposal Complete Incinerate->End TSDF Treatment, Storage, and Disposal Facility

Disposal workflow for 4-Chloro-2-methylbut-2-enoic acid.
Final Disposal Method

The recommended and generally mandated disposal method for halogenated organic waste is high-temperature incineration . This process must be carried out in a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with appropriate scrubbers and emission controls to handle the acidic and halogenated byproducts of combustion, such as hydrogen chloride.

References

  • Chem Service Inc. (2017, October 24). Safety Data Sheet: 2-Chloro-2-methylbutane. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 25). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

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